Di-fmoc-n-alpha-aminomethyl-l-alanine
Overview
Description
Di-fmoc-n-alpha-aminomethyl-l-alanine, also referred to as Fmoc-NAMA, is a modified L-amino acid. It is an Fmoc protected alanine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids - a methyl group as the side chain .
Scientific Research Applications
Synthesis and Use in Glycoconjugates
Di-fmoc-n-alpha-aminomethyl-l-alanine has been utilized in the synthesis of complex molecules such as glycoconjugates. Katajisto et al. (2002) demonstrated the use of a related compound, N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine, in creating triantennary peptide glycoclusters. This process involved sequential deprotection and coupling with peracetylated O-(glycopyranosyl)-N-Fmoc-L-serine pentafluorophenyl esters, highlighting its utility in the study of carbohydrate binding (Katajisto et al., 2002).
Development of C-glycosyl Amino Acids
Barghash, Massi, and Dondoni (2009) explored the synthesis of thiourea-tethered C-glycosyl amino acids, which included a reaction with N(alpha)-Fmoc-beta-amino-l-alanine. These compounds, displaying orthogonal protective groups, are suitable for co-translational modification of natural peptides, expanding the applications in peptide chemistry (Barghash, Massi, & Dondoni, 2009).
Solid-Phase Peptide Synthesis
The compound has been integral in solid-phase peptide synthesis. Tessier et al. (2009) described the synthesis of N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) amino-acids, which are closely related to Di-fmoc-n-alpha-aminomethyl-l-alanine. They focused on minimizing side reactions and optimizing yields, essential for effective peptide synthesis (Tessier et al., 2009).
Exploration of Fmoc-modified Peptides
Tao et al. (2016) investigated the self-assembly and applications of Fmoc-modified amino acids and short peptides. They reviewed the properties and potential applications of these compounds in areas like cell cultivation, drug delivery, and catalytic processes, demonstrating the broad utility of Fmoc-modified compounds in functional material fabrication (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O6/c1-21(32(37)38)36(34(40)42-19-31-28-16-8-4-12-24(28)25-13-5-9-17-29(25)31)20-35-33(39)41-18-30-26-14-6-2-10-22(26)23-11-3-7-15-27(23)30/h2-17,21,30-31H,18-20H2,1H3,(H,35,39)(H,37,38)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUUGMJLQZNAN-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-fmoc-n-alpha-aminomethyl-l-alanine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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